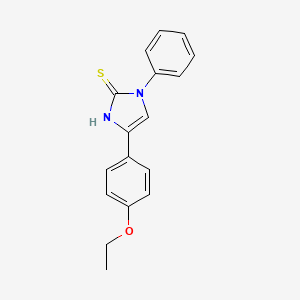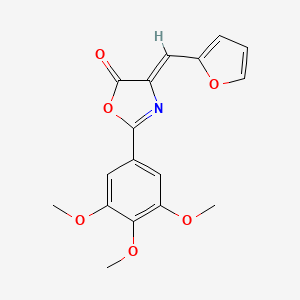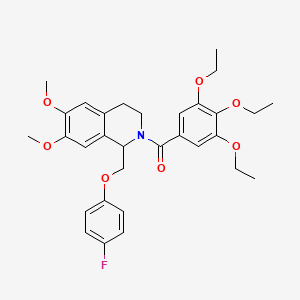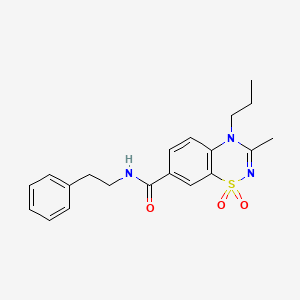
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an imidazole ring substituted with a phenyl group and an ethoxyphenyl group, along with a hydrosulfide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide typically involves the condensation of 4-ethoxybenzaldehyde with benzil and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as glacial acetic acid. The resulting intermediate is then treated with hydrogen sulfide to introduce the hydrosulfide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and ethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and ethoxyphenyl rings.
Applications De Recherche Scientifique
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrosulfide group may also play a role in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
- 4-(4-Chlorophenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
- 4-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
Uniqueness
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The hydrosulfide group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H16N2OS |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
5-(4-ethoxyphenyl)-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H16N2OS/c1-2-20-15-10-8-13(9-11-15)16-12-19(17(21)18-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,21) |
Clé InChI |
JRFWNSUXLAVREH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11223802.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-[4-(trifluoromethoxy)phenyl]iminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11223805.png)

![1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223807.png)
![2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline](/img/structure/B11223821.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11223841.png)
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11223854.png)
![3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11223857.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11223867.png)
![1-{2-[(2-chloro-4-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11223884.png)

![4-tert-butyl-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11223894.png)
